molecular formula C19H13FN4O2S B14986657 N-(2-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

N-(2-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

Cat. No.: B14986657
M. Wt: 380.4 g/mol
InChI Key: BQQYQOTZZCIZSZ-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-2-{4-OXO-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-3-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a thieno[2,3-d][1,2,3]triazine core, and an acetamide moiety

Preparation Methods

The synthesis of N-(2-FLUOROPHENYL)-2-{4-OXO-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-3-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d][1,2,3]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This is achieved through a substitution reaction where a fluorophenyl group is introduced to the core structure.

    Acetamide Formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-(2-FLUOROPHENYL)-2-{4-OXO-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-3-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

N-(2-FLUOROPHENYL)-2-{4-OXO-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-3-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-2-{4-OXO-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

N-(2-FLUOROPHENYL)-2-{4-OXO-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-3-YL}ACETAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H13FN4O2S

Molecular Weight

380.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]triazin-3-yl)acetamide

InChI

InChI=1S/C19H13FN4O2S/c20-14-8-4-5-9-15(14)21-17(25)11-24-19(26)13-10-16(27-18(13)22-23-24)12-6-2-1-3-7-12/h1-10H,11H2,(H,21,25)

InChI Key

BQQYQOTZZCIZSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=NN(C3=O)CC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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